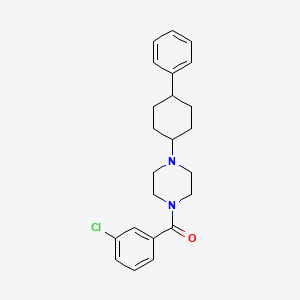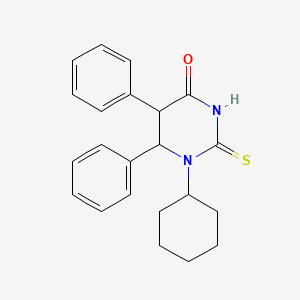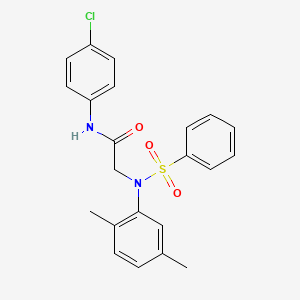
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine, also known as FPMPA, is a chemical compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has since been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. In
科学的研究の応用
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the GABA-A receptor, which is an important neurotransmitter in the brain. This makes this compound a potential tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
作用機序
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine acts as a selective antagonist of the GABA-A receptor, which is a type of ionotropic receptor that is widely distributed throughout the central nervous system. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This compound blocks this inhibitory effect of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and cause convulsions at high doses. It has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behaviors in animals. These effects are thought to be due to the blockade of GABA-A receptors in the brain.
実験室実験の利点と制限
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABA-A receptor, meaning that it can be used to study the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can cause convulsions at high doses, which can be problematic for some experiments. Additionally, the anxiogenic effects of this compound can complicate the interpretation of some behavioral experiments.
将来の方向性
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. One area of interest is the role of GABA-A receptors in various neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and schizophrenia. This compound could be used as a tool to study the role of these receptors in these conditions. Additionally, there is interest in developing new drugs that target GABA-A receptors, and this compound could be used as a starting point for drug development. Finally, there is interest in developing new methods for synthesizing this compound and related compounds, which could lead to new insights into the structure-activity relationships of these compounds.
合成法
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with methylamine and pyridine. The resulting intermediate is then reduced to form this compound. This synthesis method has been well-established in the scientific literature and has been used to produce this compound for research purposes.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-6-2-3-8-15(13)16)18-11-14-7-4-5-9-17-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMZBJVXKLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)


![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)


![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)

